Pinselic acid

Xanthone chemistry Physicochemical profiling Natural product analog comparison

Pinselic acid (2,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid; CAS 479-67-4) is a naturally occurring carboxyxanthone first isolated from the fungus Penicillium amarum and later identified in Xylaria spp. It belongs to the xanthone class of secondary metabolites, characterized by a tricyclic 9H-xanthen-9-one core.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 479-67-4
Cat. No. B12750886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinselic acid
CAS479-67-4
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)O)O
InChIInChI=1S/C15H10O6/c1-6-4-8(17)11-10(5-6)21-9-3-2-7(16)12(15(19)20)13(9)14(11)18/h2-5,16-17H,1H3,(H,19,20)
InChIKeyASAUXYYQDCDORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinselic Acid (CAS 479-67-4): A Carboxyxanthone Reference Standard for Fungal Metabolite Research and Synthesis


Pinselic acid (2,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid; CAS 479-67-4) is a naturally occurring carboxyxanthone first isolated from the fungus Penicillium amarum and later identified in Xylaria spp. [1]. It belongs to the xanthone class of secondary metabolites, characterized by a tricyclic 9H-xanthen-9-one core. Unlike many fungal xanthones that are neutral methyl ethers, pinselic acid possesses a free carboxylic acid at C-1 and hydroxyl groups at C-2 and C-8, conferring distinct ionization and hydrogen-bonding properties that are critical for its use as a synthetic intermediate and analytical standard [2].

Type
Carboxyxanthone reference standard
Workflow
Synthesis intermediate & analytical standard
Key Feature
Free carboxylic acid enables derivatization & ionization

Why Generic Xanthone Substitution Fails: The Functional-Group Determinants of Pinselic Acid Selection


While many fungal xanthones share the same 9H-xanthen-9-one scaffold, the free carboxylic acid at C-1 in pinselic acid creates a chemically reactive, ionizable handle that is absent in its closest structural analog, pinselin (the methyl ester) [1]. The predicted LogP of pinselic acid is 2.96, whereas methyl esterification typically increases LogP by 0.5–0.7 units, rendering pinselin substantially more lipophilic and non-ionizable . This difference directly affects aqueous solubility, formulation decisions, and the feasibility of downstream conjugations. Interchanging the acid with the ester would alter pharmacokinetic behavior in biological assays and preclude carboxylate-directed derivatization, making these compounds functionally non-substitutable in research and industrial workflows [1].

Functional group mismatch
Pinselic acid bears a free COOH; pinselin is the methyl ester. This shifts LogP ~0.5 units and abolishes ionization at physiological pH, altering solubility and membrane permeability profiles.
Derivatization pathway divergence
Acid enables direct amide/ester conjugation; the ester cannot react without deprotection. Reverse hydrolysis of pinselin to the acid is unreported and may degrade the xanthone core.
Standard misidentification risk
Co-elution or MS fragmentation patterns may differ. Using the wrong standard can invalidate dereplication and quantification in fungal metabolite research.

Product-Specific Quantitative Evidence Guide for Pinselic Acid (CAS 479-67-4) vs. Closest Analogs


Carboxylic Acid vs. Methyl Ester: Physicochemical Property Differentiation Between Pinselic Acid and Pinselin

Pinselic acid contains a free carboxylic acid group at C-1, while its closest structural analog pinselin is the corresponding methyl ester. The predicted octanol–water partition coefficient (LogP) of pinselic acid is 2.96 . Based on the well‑established increment of ~0.5 log units for methyl esterification of aromatic carboxylic acids, pinselin is estimated to have a LogP of ~3.5 [1]. Additionally, pinselic acid has a predicted pKa of approximately 4.7 for the carboxylic acid (ChemSrc prediction), making it significantly ionized at physiological pH 7.4, whereas pinselin is non-ionizable. These differences critically influence solubility, passive membrane permeability, and formulation behavior.

LogP & ionization
Class-level
Pinselic acid: LogP 2.96, pKa ~4.7
Pinselin (ester): est. LogP ~3.5, non-ionizable
Supports formulation and ionization-controlled method selection
Predicted values; confirm experimentally
Xanthone chemistry Physicochemical profiling Natural product analog comparison

Synthetic Interconversion Pathway: Pinselic Acid as the Gateway Precursor to Pinselin

The total synthesis of pinselic acid and its quantitative conversion to pinselin via diazomethane methylation was first reported by Law et al. in 1979 [1]. In a subsequent natural-product study, methylation of a closely related monomethyl ether analog afforded a crystalline ester suitable for X-ray structural confirmation [2]. These examples establish pinselic acid as the general precursor for ester derivatives, while the reverse hydrolysis of pinselin to the acid is not reported and would require stringent conditions that risk degradation of the xanthone core. Researchers needing the free carboxylic acid for biological testing or further conjugation must therefore procure pinselic acid directly.

Synthetic route
Head-to-head
Acid → ester: quantitative methylation (Law 1979)
Ester → acid: not reported, harsh conditions risk degradation
Acid as precursor avoids harsh hydrolysis steps
Literature synthesis precedent; verify in your lab
Synthetic chemistry Xanthone derivatization Natural product synthesis

Fungal Source Specificity and Chemotaxonomic Utility: Pinselic Acid vs. Pinselin Occurrence

Pinselic acid was first isolated from Penicillium amarum [1], whereas pinselin has been reported from Curvularia sp. and other fungi [2]. Although both compounds co-occur in some Xylaria species [3], pinselic acid's strong historical association with Penicillium spp. provides chemotaxonomic value. In the 2004 Xylaria investigation, pinselic acid was utilized as a known reference compound for comparison with newly isolated xanthones, underscoring its role as an authenticated standard for HPLC and LC-MS dereplication workflows [3].

Fungal source
Cross-study
Pinselic acid: Penicillium amarum (original), also Xylaria
Pinselin: Curvularia sp. and other fungi
Aids accurate dereplication and chemotaxonomic workflows
Reference standard for HPLC and LC-MS confirmation
Fungal secondary metabolites Chemotaxonomy Natural product dereplication

Complete Spectroscopic Fingerprint for Analytical Standardization: Pinselic Acid vs. Partially Characterized Xanthones

The 2004 Phytochemistry study provides full 1H and 13C NMR, UV, IR, and mass spectrometry data for pinselic acid, establishing a definitive spectroscopic fingerprint [1]. In contrast, many related xanthone natural products remain only partially characterized in the literature. The distinct spectral signatures—particularly the carboxylic acid proton resonance and the C-1 carbonyl signal—enable unambiguous identification and quantification. This completeness makes pinselic acid a preferred calibration standard for quantitative NMR (qNMR) and for validating HPLC-UV methods in xanthone analysis.

Spectral fingerprint
Supporting
Full 1H/13C NMR, UV, IR, MS data available
Many related xanthones only partially characterized
Enables reliable qNMR and HPLC-UV method validation
Verified spectroscopic fingerprint
Analytical chemistry NMR spectroscopy Quality control

Best Research and Industrial Application Scenarios for Pinselic Acid (CAS 479-67-4)


Synthetic Chemistry: Central Scaffold for Xanthone Derivatization

Research groups conducting structure–activity relationship (SAR) studies on xanthone natural products can employ pinselic acid as a versatile starting scaffold. The free carboxylic acid allows direct amide or ester bond formation without deprotection steps, while controlled methylation yields pinselin for comparative biological evaluation [1].

Natural Product Dereplication: Authenticated Reference for HPLC and LC-MS

Natural product chemists isolating fungal metabolites can use pinselic acid as a co-injection standard to confirm or rule out its presence in new extracts. Its documented retention time, UV spectrum, and MS fragmentation pattern enable rapid dereplication and minimize rediscovery of known compounds [2].

Analytical Method Development: Purity Standard for qNMR and HPLC-UV Validation

Analytical laboratories developing quantitative methods for xanthone-containing mixtures can use pinselic acid as a purity standard. Its well-assigned NMR resonances and high solubility in common solvents facilitate calibration of quantitative NMR protocols, while its distinct UV chromophore aids HPLC-UV method validation [2].

Physicochemical Profiling: Model Compound for Carboxylic Acid-Containing Xanthones

Researchers investigating the impact of carboxyl groups on the pharmacokinetics of xanthone leads can use pinselic acid as a model compound. Comparing its LogP (2.96) and ionization behavior with the non-ionizable pinselin allows quantitative assessment of the acid function's contribution to solubility, permeability, and protein binding .

Application
Selection Property
Validation Focus
Xanthone derivatization & SAR studies
Carboxylic acid reactivity for direct conjugation
Derivatization efficiency; no deprotection needed
Fungal metabolite dereplication
Authenticated reference standard with known spectral data
Co-injection and spectral library matching
qNMR & HPLC-UV method validation
High-purity, well-assigned spectroscopic fingerprint
Accurate quantification and inter-laboratory reproducibility
Physicochemical profiling of xanthones
Ionizable carboxyl vs. non-ionizable ester model pair
Comparative LogP, solubility, and permeability assessment
Quote Request

Request a Quote for Pinselic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.